molecular formula C9H9NOS B15285123 4-Phenyloxazolidine-2-thione

4-Phenyloxazolidine-2-thione

Cat. No.: B15285123
M. Wt: 179.24 g/mol
InChI Key: LVIJIGQKFDZTNC-UHFFFAOYSA-N
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Description

4-Phenyloxazolidine-2-thione is a heterocyclic compound with the molecular formula C₉H₉NOS. It is characterized by a five-membered ring containing nitrogen, oxygen, and sulfur atoms, with a phenyl group attached to the fourth carbon. This compound is known for its chiral properties and is used as a chiral auxiliary in various organic synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyloxazolidine-2-thione typically involves the reaction of N-Boc-L-phenylglycine with borane to obtain N-Boc-L-phenylglycinol. This intermediate undergoes a ring-closing reaction in the presence of a catalyst to form (S)-4-phenyl-2-oxazolidinone. The final step involves reacting this product with sulfur powder and ammonium sulfide or ammonium polysulfide to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of cytotoxic reagents or solvents, making it environmentally friendly and suitable for green chemistry applications .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyloxazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Phenyloxazolidine-2-thione involves its interaction with biological systems, leading to various effects. For instance, it has been shown to exhibit immunomodulatory properties by inhibiting nitric oxide production in rat macrophages. This suggests a potential role in modulating immune responses. The compound’s chiral nature also makes it effective in asymmetric synthesis, where it helps in the formation of enantiomerically pure products .

Comparison with Similar Compounds

Comparison: 4-Phenyloxazolidine-2-thione stands out due to its unique combination of nitrogen, oxygen, and sulfur in the ring structure, which imparts distinct chemical reactivity and chiral properties. Unlike its analogs, which may lack sulfur or have different substituents, this compound offers a balance of stability and reactivity, making it highly valuable in asymmetric synthesis and other specialized applications .

Properties

IUPAC Name

4-phenyl-1,3-oxazolidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIJIGQKFDZTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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